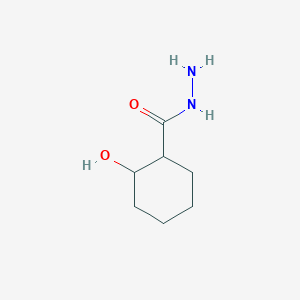
2-Hydroxycyclohexane-1-carbohydrazide
Description
2-Hydroxycyclohexane-1-carbohydrazide is a hydrazide derivative synthesized via the condensation of 4-substituted cyclohexanones with thiosemicarbazide or carbohydrazide precursors. A representative synthesis involves dissolving 4-(ethyl/phenyl)cyclohexane-1-one (29 mmol) in ethanol, adding thiosemicarbazide (29 mmol) and acetic acid as a catalyst, and refluxing the mixture for 2 hours . This method yields cyclohexane-based hydrazides, characterized by a hydroxyl group on the cyclohexane ring and a carbohydrazide functional group. The compound’s structural features, including intramolecular hydrogen bonding and conformational flexibility due to the cyclohexane ring, distinguish it from aromatic analogs.
Properties
CAS No. |
100948-90-1 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11) |
InChI Key |
JEQMQBRLQLBAEY-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NN)O |
Synonyms |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Properties
Functional Groups
- 2-Hydroxycyclohexane-1-carbohydrazide : Exhibits hydroxyl (-OH, ~3492 cm⁻¹) and amide (C=O, ~1682 cm⁻¹) stretches in IR, similar to aromatic analogs .
- 2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide : Shows additional aromatic C-H stretches (~3054 cm⁻¹) and C=N imine bonds (~1621 cm⁻¹) .
- (E)-2-{(2-Hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide : Features extended conjugation (naphthalene ring), leading to distinct UV-Vis absorption .
Crystallography
- Cyclohexane derivatives (e.g., menthone-based compounds) form colorless needles in DMSO, with refined Flack parameters confirming absolute configuration .
- Aromatic analogs (e.g., naphthalene derivatives) exhibit planar structures due to π-conjugation, validated by single-crystal X-ray studies (R factor = 0.047) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


